molecular formula C11H16N2O3 B13404111 Butalbital-13C4

Butalbital-13C4

Cat. No.: B13404111
M. Wt: 228.23 g/mol
InChI Key: UZVHFVZFNXBMQJ-JQXHBQSKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butalbital-13C4 involves the incorporation of carbon-13 isotopes into the butalbital molecule. The general synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of carbon-13 labeled precursors.

    Cyclization: The labeled precursors undergo cyclization to form the barbiturate ring structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Butalbital-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted barbiturates and their corresponding alcohols and carbonyl compounds .

Scientific Research Applications

Butalbital is a barbiturate drug primarily used to treat muscle pain, tension headaches, and migraines . Butalbital, including its isotopic analogue Butalbital-13C4, is also relevant in forensic toxicology and analytical chemistry .

This compound Applications in Scientific Research

  • Internal Standard in Quantitative Analysis this compound serves as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) . During quantitative analyses, this compound helps correct for variances in sample preparation, injection volume, and instrument response, leading to more accurate and reliable measurements .
  • Study of Isotopic Analogues this compound is used to study the performance characteristics of isotopic analogues in quantitative drug analysis .
  • Cross-Contribution Studies this compound is utilized in understanding the "cross-contribution" phenomenon, where the internal standard influences the analyte's ion intensity and vice versa, which is essential for accurate quantification . Studies have shown that this compound causes less cross-contribution to ions designated for butalbital compared to 2H5-butalbital .
  • Method Development and Validation this compound is used in the development and validation of analytical methods for determining butalbital concentrations in biological samples .

Butalbital Use in Impaired Driving Cases

Mechanism of Action

Butalbital-13C4, like butalbital, exerts its effects by depressing the central nervous system. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in decreased neuronal excitability and produces sedative, muscle-relaxing, and anti-anxiety effects .

Comparison with Similar Compounds

Limitations of the Provided Evidence

  • briefly references Butalbital-13C4 but lacks technical details about its chemical structure, pharmacokinetics, or comparisons to analogous compounds. The content focuses on pricing, availability, and regulatory restrictions .
  • –7 discuss natural language processing (NLP) models (e.g., BERT, Transformer) and journal formatting requirements. These are unrelated to pharmaceutical chemistry or isotopic labeling .
  • No data tables, spectroscopic analyses, or pharmacological studies are provided for this compound or its analogs.

Requirements for a Scientifically Rigorous Comparison

To compare This compound with similar compounds, the following information would be necessary:

Structural Analysis: Isotopic labeling position (13C substitution in the barbiturate core). Comparison with non-isotopic Butalbital and other 13C-labeled barbiturates (e.g., Phenobarbital-13C6).

Pharmacokinetic/Pharmacodynamic (PK/PD) Data :

  • Metabolic stability, half-life, and bioavailability differences due to isotopic labeling.

Analytical Applications :

  • Use in mass spectrometry (e.g., as an internal standard) compared to deuterated or 15N-labeled analogs.

Regulatory and Safety Profiles: Stability, storage requirements, and handling precautions relative to non-isotopic variants.

Recommended Approach for Further Research

To address this query adequately, consult authoritative sources such as:

  • PubChem or ChemSpider for structural and property data.
  • PubMed or ACS Publications for pharmacokinetic studies.
  • FDA/EMA guidelines for regulatory comparisons.

Biological Activity

Butalbital-13C4 is a stable isotope-labeled analogue of butalbital, a barbiturate commonly used in combination medications for the treatment of tension-type headaches and migraines. This article explores the biological activity of this compound, examining its pharmacodynamics, pharmacokinetics, and associated clinical findings.

Butalbital acts primarily as a central nervous system (CNS) depressant. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors, which are critical for reducing neuronal excitability. This allosteric modulation increases chloride ion influx, leading to hyperpolarization of neurons and a subsequent decrease in neurotransmitter release .

Key Mechanistic Insights:

  • GABA-A Receptor Interaction: Butalbital binds to specific sites on the GABA-A receptor, potentiating GABA's effects .
  • Neuronal Excitability: The compound reduces impulse conduction and neuronal excitability, contributing to its sedative properties .

2. Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of its non-labeled counterpart, but with enhanced precision in quantification during studies due to its isotopic labeling. Key pharmacokinetic parameters include:

ParameterValue
Absorption Rapid absorption; peak plasma concentrations at ~2 hours
Volume of Distribution ~0.8 L/kg
Protein Binding ~45% in vitro
Metabolism Primarily hepatic; major metabolite is 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid
Elimination Half-life Approximately 35 hours

3.1 Birth Defects Association Study

A significant study investigated the relationship between maternal use of butalbital during pregnancy and congenital heart defects. The National Birth Defects Prevention Study revealed statistically significant associations between periconceptional butalbital use and specific heart defects:

  • Tetralogy of Fallot: Adjusted odds ratio = 3.04
  • Pulmonary Valve Stenosis: Adjusted odds ratio = 5.73
  • Secundum-type Atrial Septal Defect: Adjusted odds ratio = 3.06

These findings suggest potential teratogenic effects associated with butalbital use during early pregnancy, necessitating further research to confirm these associations and assess risk-benefit ratios in clinical settings .

3.2 Postmortem Drug Analysis

In a study analyzing the distribution of butalbital in postmortem tissues, various specimen-to-blood ratios were established, indicating that butalbital distributes widely across tissues:

TissueSpecimen/Blood Ratio
Muscle0.66 ± 0.09
Kidney0.98 ± 0.09
Brain0.96 ± 0.07
Liver2.22 ± 0.04

These ratios provide insight into how butalbital is retained in different organs postmortem and can inform toxicological assessments .

4. Conclusion

This compound serves as an important tool for understanding the biological activity of butalbital through enhanced quantification methods in pharmacokinetic studies. Its mechanism as a GABA-A receptor modulator underpins its clinical use as a sedative and analgesic agent.

However, emerging evidence concerning the potential risks associated with its use during pregnancy highlights the need for cautious prescribing practices and further exploration into its safety profile.

Q & A

Basic Research Questions

Q. How should experimental protocols for synthesizing and characterizing Butalbital-13C4 be documented to ensure reproducibility?

  • Methodological Answer : Follow standardized guidelines for experimental documentation, including:

  • Detailed synthesis steps (e.g., reagent quantities, reaction conditions, purification methods) in the main text or supplementary materials .
  • Characterization data (e.g., NMR, HPLC, mass spectrometry) for new compounds, including purity assessments and spectral comparisons to unlabeled analogs .
  • Citations to established protocols for known steps (e.g., isotopic labeling techniques) to avoid redundancy .

Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Use LC-MS/MS with stable isotope dilution to minimize matrix effects and improve accuracy .
  • Validate methods by assessing linearity, precision, and recovery rates across physiological concentration ranges. Include internal standards (e.g., deuterated analogs) for calibration .
  • Document instrument parameters (e.g., column type, ionization mode) to enable cross-lab replication .

Q. How can researchers ensure the stability of this compound in long-term pharmacokinetic studies?

  • Methodological Answer :

  • Conduct accelerated stability tests under varying temperatures and pH conditions to identify degradation pathways .
  • Use inert storage materials (e.g., amber glass vials) and antioxidants if necessary.
  • Regularly validate sample integrity via comparative chromatography against freshly prepared standards .

Q. What criteria should guide the selection of animal models for studying this compound metabolism?

  • Methodological Answer :

  • Prioritize species with cytochrome P450 isoforms homologous to humans (e.g., rats for CYP3A4-mediated metabolism).
  • Include control groups to account for interspecies variability in bioavailability and clearance rates .
  • Justify model selection based on prior literature on butalbital pharmacokinetics .

Q. How should conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

  • Methodological Answer :

  • Replicate experiments using standardized solvents (e.g., USP-grade buffers) and controlled temperature/pH .
  • Perform parallel measurements with dynamic light scattering (DLS) to detect aggregation, which may skew solubility results .
  • Report deviations from published methods to identify procedural inconsistencies .

Advanced Research Questions

Q. What statistical approaches are recommended for addressing contradictory findings in this compound metabolite identification studies?

  • Methodological Answer :

  • Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to prioritize metabolites with high-confidence spectral matches .
  • Use orthogonal validation (e.g., synthetic standards, enzymatic assays) to confirm ambiguous identifications .
  • Document raw data and preprocessing steps (e.g., baseline correction) to enable reanalysis .

Q. How can researchers optimize isotopic tracer studies to map this compound metabolic pathways?

  • Methodological Answer :

  • Design pulse-chase experiments with time-resolved sampling to track isotopic enrichment in metabolites .
  • Combine high-resolution mass spectrometry with metabolic flux analysis software (e.g., Isotopo) to quantify pathway activity .
  • Account for natural isotope abundance using correction algorithms (e.g., IsoCor) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale preclinical trials?

  • Methodological Answer :

  • Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification via factorial experiments .
  • Use in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time reaction monitoring .
  • Establish acceptance criteria for isotopic purity (e.g., ≥98% 13C enrichment) and enforce them via batch records .

Q. How should researchers validate computational models predicting this compound protein binding affinities?

  • Methodological Answer :

  • Compare in silico docking results (e.g., AutoDock Vina) with experimental data from surface plasmon resonance (SPR) or equilibrium dialysis .
  • Include negative controls (e.g., albumin-binding competitors) to assess model specificity .
  • Report sensitivity analyses to quantify the impact of force field parameters on binding predictions .

Q. What experimental designs are optimal for elucidating this compound’s neuropharmacological mechanisms in vivo?

  • Methodological Answer :
  • Combine microdialysis with behavioral assays to correlate drug concentrations in cerebrospinal fluid with analgesic efficacy .
  • Use knockout rodent models to isolate receptor subtypes (e.g., GABA_A) mediating therapeutic effects .
  • Employ pharmacodynamic modeling to distinguish central vs. peripheral mechanisms .

Q. Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Use Roman numerals for tables and Arabic numerals for figures. Include error bars (SEM/SD) and statistical significance annotations (e.g., asterisks) .
  • Supplementary Materials : Archive raw spectra, pharmacokinetic curves, and computational scripts in open-access repositories (e.g., Zenodo) with persistent identifiers .
  • Ethical Compliance : Disclose animal welfare protocols (e.g., IACUC approvals) and human subject consent forms if applicable .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

228.23 g/mol

IUPAC Name

5-(2-methylpropyl)-5-prop-2-enyl-(2,4,5,6-13C4)1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i8+1,9+1,10+1,11+1

InChI Key

UZVHFVZFNXBMQJ-JQXHBQSKSA-N

Isomeric SMILES

CC(C)C[13C]1([13C](=O)N[13C](=O)N[13C]1=O)CC=C

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C

Origin of Product

United States

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